

Application Notes and Protocols for Sulfo-Cy5 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sulfo-Bis-(N,N'-carboxylic acid)-Cy5*

Cat. No.: B15556569

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Sulfo-Cy5, a bright and photostable far-red fluorescent dye, for various fluorescence microscopy applications. Detailed protocols for antibody conjugation and immunofluorescence staining are provided to enable researchers to effectively utilize this powerful tool in their studies.

Introduction to Sulfo-Cy5

Sulfo-Cy5 is a water-soluble, far-red fluorescent dye that is an excellent choice for labeling proteins, peptides, and oligonucleotides.[1][2] Its enhanced water solubility, due to the presence of sulfonate groups, makes it ideal for labeling biomolecules in aqueous environments without the need for organic co-solvents.[2][3] The dye exhibits bright fluorescence, high photostability, and low nonspecific binding, making it a versatile tool for a range of applications including fluorescence microscopy, flow cytometry, and in vivo imaging.[3][4] A key advantage of using long-wavelength dyes like Sulfo-Cy5 is the low autofluorescence of biological specimens in this spectral region, leading to high-contrast imaging.[1]

Key Properties and Characteristics

The spectral properties of Sulfo-Cy5 are well-suited for standard fluorescence microscopy setups, particularly those equipped with a 633 nm or 647 nm laser line.[1] The dye's

fluorescence is pH-insensitive over a wide range (pH 4-10), ensuring stable performance in various biological buffers.[1]

Spectral and Physicochemical Properties of Sulfo-Cy5

Property	Value	Reference
Excitation Maximum (λ_{ex})	~646 nm	[3][5]
Emission Maximum (λ_{em})	~662 nm	[3][5]
Molar Extinction Coefficient (ϵ)	271,000 $\text{cm}^{-1}\text{M}^{-1}$	[5][6]
Fluorescence Quantum Yield (Φ)	0.28	[5][6]
Stokes Shift	~16 nm	[3]
Water Solubility	High	[4][6]
Photostability	High	[3][4]

Applications in Fluorescence Microscopy

Sulfo-Cy5 is a versatile dye for various fluorescence microscopy techniques due to its brightness and high signal-to-noise ratio.[3][7][8][9][10][11] Its primary applications include:

- **Immunofluorescence (IF):** Sulfo-Cy5 conjugated to secondary antibodies is widely used for the detection of specific proteins in fixed and permeabilized cells and tissues.
- **Cell Surface Labeling:** Direct conjugation of Sulfo-Cy5 to primary antibodies or ligands allows for the visualization of cell surface receptors and other molecules on live or fixed cells.
- **Super-Resolution Microscopy:** Sulfo-Cy5 is a suitable fluorophore for techniques like STORM (Stochastic Optical Reconstruction Microscopy) due to its blinking properties in the presence of thiols.[4]

Experimental Protocols

Here we provide detailed protocols for the conjugation of Sulfo-Cy5 NHS ester to antibodies and a general protocol for immunofluorescence staining.

Protocol 1: Labeling of Antibodies with Sulfo-Cy5 NHS Ester

This protocol describes the labeling of antibodies with Sulfo-Cy5 NHS ester, which readily reacts with primary amines on the protein to form a stable covalent bond.[\[12\]](#)

Materials:

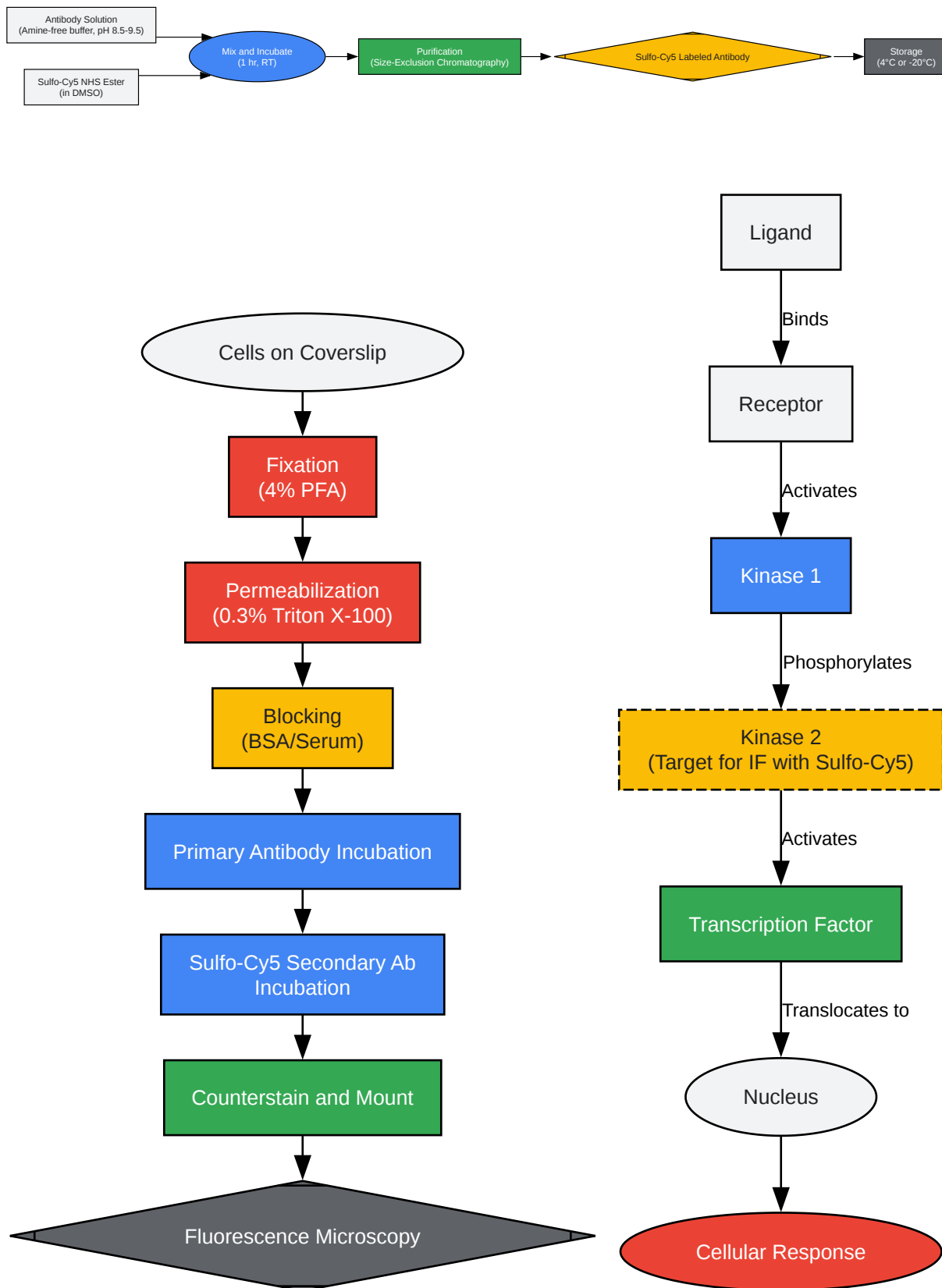
- Antibody (protein) solution (2-10 mg/mL in amine-free buffer like PBS)[\[12\]](#)[\[13\]](#)
- Sulfo-Cy5 NHS ester[\[4\]](#)
- Anhydrous Dimethylsulfoxide (DMSO)[\[14\]](#)
- 1 M Sodium Bicarbonate, pH 8.5-9.5[\[14\]](#)
- Purification column (e.g., Sephadex G-25)[\[12\]](#)[\[13\]](#)
- Phosphate Buffered Saline (PBS), pH 7.2-7.4

Procedure:

- Prepare the Antibody Solution:
 - Ensure the antibody is in an amine-free buffer (e.g., PBS). If Tris or glycine are present, dialyze the antibody against PBS.[\[12\]](#)[\[13\]](#)
 - Adjust the antibody concentration to 2-10 mg/mL.[\[13\]](#)
 - Adjust the pH of the antibody solution to 8.5-9.5 by adding a small volume of 1 M sodium bicarbonate.[\[13\]](#)[\[14\]](#)
- Prepare the Sulfo-Cy5 NHS Ester Stock Solution:
 - Dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[\[14\]](#)
- Conjugation Reaction:

- Determine the optimal molar ratio of dye to antibody. Ratios of 5:1, 10:1, 15:1, or 20:1 are commonly used.[\[14\]](#)
- Add the calculated volume of the Sulfo-Cy5 NHS ester stock solution to the antibody solution while gently vortexing.
- Incubate the reaction for 1 hour at room temperature with continuous stirring or rotation.[\[14\]](#)
- Purification of the Conjugate:
 - Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[\[12\]](#)[\[13\]](#)
 - Equilibrate the column with PBS.
 - Apply the reaction mixture to the column.
 - Elute the conjugate with PBS. The first colored fraction will be the labeled antibody.
- Determination of Degree of Labeling (DOL) (Optional):
 - Measure the absorbance of the purified conjugate at 280 nm and ~650 nm.[\[15\]](#)
 - Calculate the DOL using the molar extinction coefficients of the antibody and Sulfo-Cy5.
- Storage:
 - Store the labeled antibody at 4°C for short-term storage or at -20°C or -80°C in single-use aliquots for long-term storage.[\[14\]](#) Add a carrier protein like BSA (0.1%) for increased stability.[\[14\]](#)

DOT Script for Antibody Labeling Workflow:



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- To cite this document: BenchChem. [Application Notes and Protocols for Sulfo-Cy5 in Fluorescence Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15556569#using-sulfo-cy5-for-fluorescence-microscopy]

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